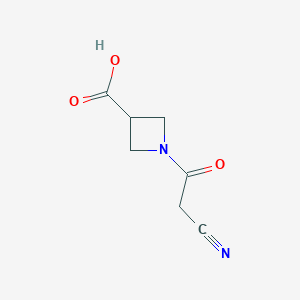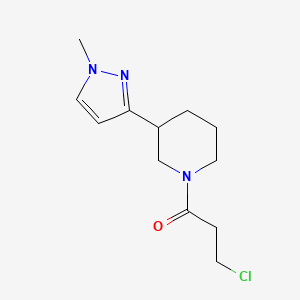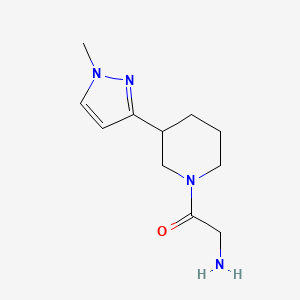
1-(2-Cyanoacetyl)azetidine-3-carboxylic acid
概要
説明
“1-(2-Cyanoacetyl)azetidine-3-carboxylic acid” is a compound with the molecular weight of 187.15 . It is a derivative of azetidine, a four-membered heterocyclic compound with nitrogen as its heteroatom . Azetidines and their derivatives are valuable compounds in pharmaceutical and agrochemical research .
Molecular Structure Analysis
The molecular structure of “this compound” includes a four-membered azetidine ring with a carboxylic acid group and a cyanoacetyl group attached . The InChI key for this compound is GQANLYQCDYXBFI-UHFFFAOYSA-N .
科学的研究の応用
Azetidine-2-Carboxylic Acid in the Food Chain
Azetidine-2-carboxylic acid (Aze) is identified in sugar beets and table beets and has been reported to cause toxic effects and congenital malformations due to its misincorporation into proteins in place of proline. This raises concerns about its presence in the food chain, particularly in sugar beet byproducts fed to farm animals (Rubenstein et al., 2009).
Synthesis and Applications in Biological and Foldameric Research
Research has demonstrated the development of functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives, highlighting their potential in biological applications and as building blocks in foldameric research. These derivatives contain bromo-substituted carbon centers, allowing further functionalization and generating a range of conformationally constrained derivatives of interest from both biological and foldameric perspectives (Žukauskaitė et al., 2011).
Synthesis of Enantiopure Derivatives and Incorporation into Peptides
Enantiopure azetidine 2-carboxylic acids have been synthesized for incorporation into peptides. The process involves hydrolysis of 2-cyano azetidines and provides amino acids as conformationally constrained analogues of phenylalanine. This research opens up pathways for producing enantiopure 2-cyano azetidines and their subsequent use in synthesizing tripeptides (Couty et al., 2003).
Improved Synthesis of Protected 3-Haloazetidines
Protected 3-haloazetidines, important in medicinal chemistry, have been synthesized efficiently on a gram-scale. This process involves a strain-release reaction of 1-azabicyclo[1.1.0]butane, leading to high-value azetidine-3-carboxylic acid derivatives. The method offers a streamlined approach to creating versatile building blocks for pharmaceutical compounds (Ji et al., 2018).
Synthesis of Chiral Tetrasubstituted Azetidines
The synthesis of chiral tetrasubstituted azetidine-2-carboxylic acids and derivatives has been achieved with high yield and stereocontrol. This process utilizes asymmetric copper(I)-catalyzed [3+1]-cycloaddition and represents a significant advancement in creating complex structures with multiple chiral centers, showcasing the potential of azetidine derivatives in advanced synthetic chemistry (Marichev et al., 2019).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Compounds like “1-(2-Cyanoacetyl)azetidine-3-carboxylic acid” are often used as linkers in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets would be the specific proteins or enzymes that the ADC or PROTAC is designed to interact with.
Mode of Action
As a linker in an ADC or PROTAC, “this compound” would help connect the antibody or ligand to the cytotoxic drug or protein degrader . The ADC or PROTAC would then bind to its target, and the drug or degrader would be released to exert its effect.
特性
IUPAC Name |
1-(2-cyanoacetyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-2-1-6(10)9-3-5(4-9)7(11)12/h5H,1,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJWATDTUXLGBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboximidamide](/img/structure/B1476254.png)
![2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)nicotinic acid](/img/structure/B1476255.png)
![4-oxo-4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)butanoic acid](/img/structure/B1476256.png)
![tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine](/img/structure/B1476257.png)
![6-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine](/img/structure/B1476261.png)

![(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)(piperidin-3-yl)methanone](/img/structure/B1476266.png)
![6-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)pyridin-3-amine](/img/structure/B1476267.png)
![5-(3-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1476268.png)
![9-(2-Azidoethyl)-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B1476271.png)
![3-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1476272.png)
![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1476273.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-chloropropan-1-one](/img/structure/B1476275.png)
